NHS Ester vs. Methyl Ester: Enhanced Amide Bond Formation Efficiency in Boc SPPS Coupling Reactions
The N-hydroxysuccinimide (NHS) ester moiety confers superior reactivity to Boc-L-Ser-OSu relative to Boc-L-serine methyl ester (Boc-L-Ser-OMe). In solid-phase peptide synthesis using N-terminal attachment methodologies, activated NHS esters of Boc-amino acids, including Boc-L-Ser-OSu, enable efficient amide bond formation under mild conditions, whereas methyl esters typically require pre-activation with coupling reagents or harsher conditions to achieve comparable coupling yields [1]. While direct kinetic constants for Boc-L-Ser-OSu versus Boc-L-Ser-OMe are not reported in the open literature, the general observation that Boc-amino acid active esters couple faster than their corresponding methyl esters is well-established in peptide synthesis practice .
| Evidence Dimension | Reactivity for amide bond formation in Boc SPPS |
|---|---|
| Target Compound Data | Activated NHS ester; reacts directly with amines without additional coupling reagents [1] |
| Comparator Or Baseline | Boc-L-serine methyl ester (Boc-L-Ser-OMe, CAS 2766-43-0); requires in situ activation with carbodiimide/ additive |
| Quantified Difference | Qualitative enhancement: NHS ester provides pre-activated carboxyl group for direct nucleophilic attack, reducing coupling time and reagent consumption |
| Conditions | Solid-phase peptide synthesis; N-terminal attachment methodology using carbamate linker [1]; Boc SPPS standard protocols |
Why This Matters
Reduced coupling time and elimination of separate activation steps directly impact synthesis throughput and reagent costs in multi-step peptide assembly.
- [1] Li, W.R., et al. An expedient N-terminal attachment methodology for the solid phase peptide synthesis. Synlett, 2000, (11), 1608-1612. View Source
